7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Overview
Description
7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Clinical Use
Benzodiazepines and related compounds, including those with hydroxy-benzazepine structures, have been extensively studied for their clinical use as sedatives, antianxiety agents, and hypnotic agents. The pharmacokinetic properties of these compounds, such as lorazepam, are characterized by their rapid CNS penetration, dose-dependent CNS depression, and minimal effects on cardiovascular and respiratory functions in healthy subjects. Controlled therapeutic trials have demonstrated the effectiveness of these compounds in treating acute and chronic anxiety, insomnia, and as premedication for surgical procedures (Ameer & Greenblatt, 1981).
Synthetic and Biological Activity
Research into the chemistry and biological activity of benzazepines has identified their potential in inhibiting multidrug resistance and demonstrating cytotoxicity against cancer cells, highlighting their significance in the development of new therapeutic agents. For instance, certain 3-benzazepines have shown high cytotoxicity against human promyelotic leukemia HL-60 cells, indicating their potential application in cancer treatment (Kawase, Saito, & Motohashi, 2000).
Environmental Impact
The environmental occurrence, fate, and transformation of benzodiazepines in water treatment have also been studied, with findings revealing their presence in various water sources and the efficiency of water treatment processes in removing them. This research is crucial for understanding the environmental impact of pharmaceuticals and developing more effective water treatment technologies (Kosjek et al., 2012).
Mechanism of Action
Target of Action
Benzazepine derivatives, a class to which this compound belongs, have been known to target various biological systems . They have shown promise in the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Mode of Action
It’s worth noting that benzazepine derivatives can act as sodium channel blockers and inhibitors of squalene synthase . These actions make them effective in the treatment of hyperlipidemia .
Biochemical Pathways
Benzazepine derivatives have been found to exhibit antibacterial activity and affect various biochemical pathways .
Result of Action
A structurally similar compound, 2,3,4,5-tetrahydro-7-heptyloxy-1h-2-benzazepin-1-one, has shown significant anticonvulsant activity .
Properties
IUPAC Name |
7-hydroxy-2,3,4,5-tetrahydro-2-benzazepin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-8-3-4-9-7(6-8)2-1-5-11-10(9)13/h3-4,6,12H,1-2,5H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOLEFRDUFKJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443961 | |
Record name | 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-81-7 | |
Record name | 7-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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